molecular formula C13H11F2N3O B3007072 N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide CAS No. 712285-62-6

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide

Cat. No. B3007072
CAS RN: 712285-62-6
M. Wt: 263.248
InChI Key: PRPQBDPILHXFSX-UHFFFAOYSA-N
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Description

The compound "N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide" is a chemical entity that can be presumed to have biological activity given its structural similarity to various benzamide derivatives that have been studied for their biological properties. For instance, benzamide derivatives have been explored for their potential as antagonists to metabotropic glutamate receptor 1 (mGluR1), which are implicated in neurological disorders and could serve as targets for antipsychotic drugs . Additionally, benzamide compounds have been synthesized and characterized for their conformational stability and potential energy using density functional theory (DFT), which is crucial for understanding their chemical behavior and interactions . Furthermore, benzamide derivatives have been investigated for their antiproliferative activity against cancer cell lines, indicating their potential in cancer therapy .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of a related compound involved the condensation of amines with carboxylic acids or their derivatives . The use of ionic liquids as a medium for synthesis has been reported to offer advantages such as good yields, environmental friendliness, and mild reaction conditions, which could be relevant for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using DFT to determine the most stable conformers and to understand the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These studies are essential for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, which can be crucial for their biological activity. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can affect their electronic properties and, consequently, their interaction with enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties can be influenced by the molecular structure and the presence of different functional groups. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compound . Vibrational spectroscopy techniques like IR and Raman, as well as NMR, are typically used to characterize these compounds and confirm their structure .

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPQBDPILHXFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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